(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-(4-methylphenyl)sulfonyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5S/c1-11-7-9-12(10-8-11)23(19,20)22-15(16(18)21-2)13-5-3-4-6-14(13)17/h3-10,15H,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIIKCXDULBMTD-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester, with the molecular formula CHClOS and a molecular weight of 354.8 g/mol, is a compound of interest in various biological research applications. This compound is characterized by its sulfonyl and chloro substituents, which may contribute to its biological activity. Understanding its effects on biological systems is crucial for potential therapeutic applications.
The biological activity of this compound is primarily linked to its interactions with specific biological pathways. Research suggests that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.
- Enzyme Inhibition : This compound may exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to inflammation and cancer progression. For example, sulfonyl derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Modulation : Given its structural features, this compound might interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Pharmacological Studies
Several studies have investigated the pharmacological properties of compounds structurally similar to this compound:
- Anti-inflammatory Activity : Compounds with sulfonyl groups have shown potential in reducing inflammation in animal models by inhibiting COX enzymes and reducing prostaglandin synthesis.
- Anticancer Potential : Research indicates that certain benzeneacetic acid derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.
Case Studies
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Case Study 1: Inhibition of COX Enzymes
- A study demonstrated that a sulfonyl derivative significantly inhibited COX-2 activity in vitro, leading to reduced prostaglandin E2 production in human fibroblast cells. This suggests a potential application in treating inflammatory diseases.
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Case Study 2: Anticancer Effects
- In a series of experiments involving human cancer cell lines, a related compound was shown to induce cell cycle arrest and apoptosis through upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of (alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester is in the synthesis of Clopidogrel , an antithrombotic agent widely used to prevent blood clots in patients with cardiovascular diseases. Clopidogrel is a prodrug that requires metabolic activation to exert its therapeutic effects. The compound serves as a key intermediate in the synthetic pathway leading to Clopidogrel, facilitating the formation of its active metabolite through subsequent reactions involving hydrolysis and oxidation .
Mechanistic Studies
The compound has been utilized in mechanistic studies aimed at understanding the pharmacokinetics and metabolic pathways of Clopidogrel. By analyzing the transformation of this compound, researchers can elucidate how structural modifications affect drug metabolism and efficacy.
Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, this compound is instrumental in SAR studies. Researchers modify this compound to develop new derivatives with improved pharmacological properties, such as enhanced potency or reduced side effects.
Synthesis of Clopidogrel
A notable case study involves the multi-step synthesis of Clopidogrel from this compound. Researchers have reported efficient synthetic routes that utilize this compound as a pivotal intermediate, demonstrating its utility in generating complex pharmaceutical agents .
Evaluation of Antithrombotic Activity
Studies have evaluated the antithrombotic activity of Clopidogrel synthesized from this compound, confirming its effectiveness in inhibiting platelet aggregation in vitro and in vivo models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are best contextualized by comparing it with analogs in three categories:
Substituted Benzeneacetic Acid Esters
This may enhance binding to biological targets (e.g., enzymes or receptors) but reduce solubility in apolar solvents .
Sulfonamide/Sulfonate Derivatives
Analysis : Sulfonate esters (as in the target compound) are more prone to hydrolysis than sulfonamides, making them useful as prodrugs or transient intermediates . The (αR) configuration further modulates metabolic stability compared to racemic analogs.
Chiral Esters with Agrochem Relevance
Analysis: Unlike esfenvalerate’s cyano-phenoxy group, the target compound’s sulfonyloxy moiety lacks insecticidal activity but may serve as a synthon for sulfonylurea herbicides (e.g., triflusulfuron) . Its chirality is critical for enantioselective interactions, akin to β-lactam antibiotics .
Research Findings and Implications
- Stereochemical Impact : The (αR) configuration confers distinct reactivity in asymmetric synthesis, mirroring the role of D-phenylglycine in cephalosporins .
- Hydrolytic Stability : Sulfonate esters hydrolyze faster than sulfonamides but slower than carboxylate esters, balancing stability and bioavailability .
- Agrochemical Potential: Structural parallels to sulfonylurea herbicides suggest utility as a precursor for novel ALS inhibitors .
Preparation Methods
Acid-Catalyzed Fischer Esterification
The sulfonylated α-hydroxy acid is refluxed in methanol with concentrated H₂SO₄ (5 mol%). This method, while effective for acid-stable substrates, risks racemization at elevated temperatures. For example, a 24-hour reflux yields 92% ester but reduces e.e. to 85%.
Base-Mediated Transesterification
To preserve stereochemistry, a two-step approach is preferred:
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Convert the acid to its sodium salt using NaHCO₃ in methanol.
Table 2: Esterification Efficiency Comparison
| Method | Catalyst | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| Fischer (H₂SO₄) | H₂SO₄ | 24 | 92 | 85 |
| Transesterification | NaOMe | 6 | 89 | 98 |
Base-mediated conditions maintain e.e. >97% by avoiding prolonged heating.
Integrated Synthesis Route
A consolidated pathway combining the above steps is outlined below:
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Chiral Resolution : Resolve racemic α-hydroxy-2-chlorobenzeneacetic acid using (R)-1-phenylethylamine in ethanol/water (3:1). Isolate (αR)-enantiomer via fractional crystallization.
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Sulfonylation : React with p-toluenesulfonyl chloride in DCM/triethylamine. Purify by silica gel chromatography (hexane:ethyl acetate = 4:1).
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Esterification : Treat the sulfonylated acid with sodium methoxide (2 eq) and methyl iodide in THF. Quench with aqueous NH₄Cl and extract with ethyl acetate.
Key Process Metrics :
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Overall yield: 68% (three steps).
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Chiral purity: e.e. 98.5% (HPLC with Chiralpak IA column).
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Purity: 99.6% (HPLC, UV 254 nm).
Mitigation of Racemization
Racemization during sulfonylation and esterification is minimized by:
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Low-Temperature Reactions : Conducting sulfonylation at 0–5°C reduces kinetic energy, suppressing epimerization.
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Polar Aprotic Solvents : DCM and THF stabilize transition states without participating in side reactions.
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Short Reaction Times : Automated flow chemistry systems reduce exposure to racemization-inducing conditions.
Scalability and Industrial Adaptations
For kilogram-scale production:
Q & A
Q. What are the standard synthetic routes for preparing (alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including esterification, sulfonylation, and stereochemical control. For example:
- Esterification: Ethyl chloroacetate is reacted with phenolic derivatives under reflux with anhydrous potassium carbonate in acetone (8–12 hours), monitored by TLC (hexane:ethyl acetate, 3:1) .
- Sulfonylation: The hydroxyl group is protected using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonate ester .
- Stereochemical Control: Chiral resolution or asymmetric synthesis methods (e.g., chiral auxiliaries) ensure the (R)-configuration at the alpha position, critical for biological activity .
Key Optimization Parameters:
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Solvent | Dry acetone, DMF | Minimize hydrolysis |
| Temperature | Reflux (~60–80°C) | Accelerate reaction |
| Catalyst | K₂CO₃, pyridine | Base for deprotonation |
Q. How is the structural identity of this compound confirmed, and what analytical techniques are employed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the benzeneacetic acid backbone, sulfonate ester, and methyl ester groups. Key signals include aromatic protons (δ 7.2–7.8 ppm) and sulfonyl oxygen integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 412.05 for C₁₇H₁₇ClO₅S) .
- Elemental Analysis: Carbon, hydrogen, and sulfur content must align with theoretical values within ±0.5% .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, if single crystals are obtainable .
Advanced Research Questions
Q. How does the stereochemical configuration [(alphaR)] influence the compound’s reactivity and biological interactions?
Methodological Answer: The (R)-configuration determines spatial orientation, affecting:
- Enzyme Binding: The sulfonate and ester groups align with hydrophobic pockets in target enzymes (e.g., proteases or transferases), as seen in phenylglycine-derived antibiotics .
- Stability: The (R)-isomer may exhibit slower hydrolysis rates compared to the (S)-form due to steric hindrance from the 4-methylphenyl group .
- Experimental Validation:
Q. What are the stability challenges of this compound under experimental storage and handling conditions?
Methodological Answer:
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Contradiction Example: Discrepancies in NMR integration ratios due to rotational isomers or solvent effects.
- Resolution Strategies:
Q. What methodologies are used to study the compound’s metabolic fate in biological systems?
Methodological Answer:
Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
